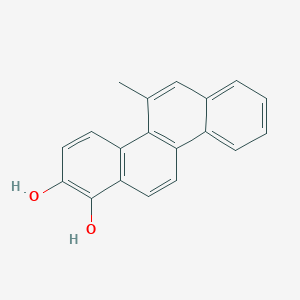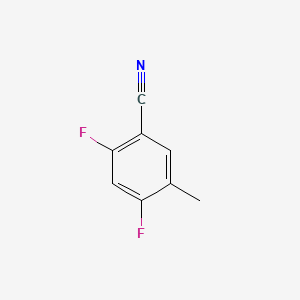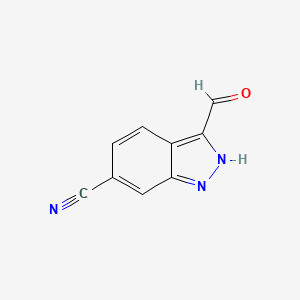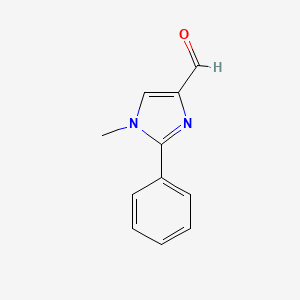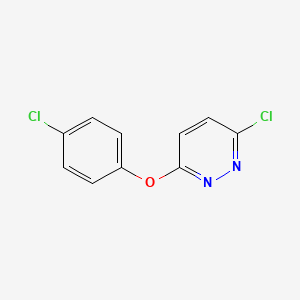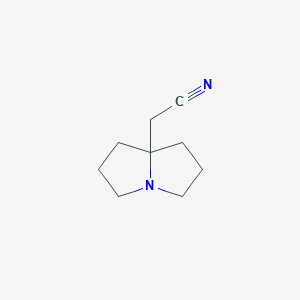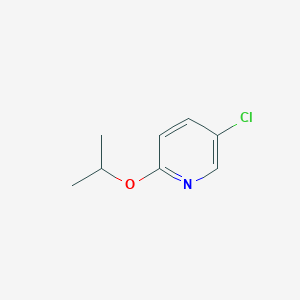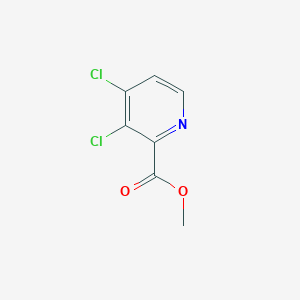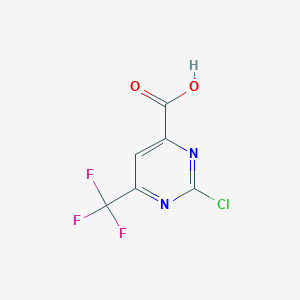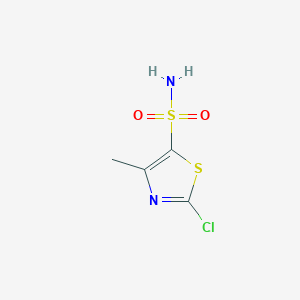![molecular formula C11H14O2 B1354879 Bicyclo[2.2.1]hept-5-en-2-yl methacrylate CAS No. 3232-07-3](/img/structure/B1354879.png)
Bicyclo[2.2.1]hept-5-en-2-yl methacrylate
Overview
Description
Bicyclo[2.2.1]hept-5-en-2-yl methacrylate is an organic compound with the molecular formula C11H14O2. It is a methacrylate ester derived from norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity. It is commonly used in the synthesis of polymers and copolymers, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-en-2-yl methacrylate can be synthesized through the esterification of norbornene with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield norbornene and methacrylic acid.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for electrophilic addition, while nucleophilic addition may involve reagents like sodium borohydride (NaBH4).
Major Products Formed
Polymerization: The major products are polymers and copolymers with varying molecular weights and properties.
Hydrolysis: The primary products are norbornene and methacrylic acid.
Addition Reactions: The products depend on the specific reagents used, resulting in various substituted norbornene derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-yl methacrylate has diverse applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique mechanical and thermal properties.
Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research explores its potential in creating hydrogels and scaffolds for tissue engineering and regenerative medicine.
Industry: It is utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-en-2-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group facilitates free radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit excellent mechanical strength, thermal stability, and chemical resistance. The norbornene ring contributes to the rigidity and unique properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
Norbornene: A bicyclic hydrocarbon used as a precursor in the synthesis of various derivatives.
Methacrylic Acid: An organic acid used in the production of methacrylate esters and polymers.
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but different reactivity.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-yl methacrylate is unique due to its combination of the norbornene ring and methacrylate ester. This structure imparts distinct reactivity and properties, making it valuable in the synthesis of advanced materials. Its ability to undergo polymerization and form cross-linked networks sets it apart from other similar compounds, providing enhanced mechanical and thermal properties.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUQEEUZJPRILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564488 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-07-3 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



